molecular formula C21H22N4O4 B12158564 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12158564
M. Wt: 394.4 g/mol
InChI Key: YNDQCUDVJFDQSJ-UHFFFAOYSA-N
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Description

Introduction

Scope and Significance of Research on N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

The compound’s architecture merges two pharmacologically significant motifs:

  • 1,2,4-Triazole : Known for hydrogen-bonding interactions and metabolic stability in drug candidates.
  • Benzodioxepine : A seven-membered oxygen-containing heterocycle providing conformational constraints that enhance target binding specificity.

Research focuses on three primary areas:

  • Synthetic methodologies for assembling the triazole-benzodioxepine scaffold
  • Computational modeling of its electronic properties and binding conformations
  • Exploration of biological activities through in vitro assays

Table 1 summarizes key molecular characteristics derived from structural analogs:

Property Value/Description Source Compound Reference
Molecular Formula C₂₄H₂₅N₅O₄
Molecular Weight ~463.5 g/mol
Topological PSA ~110 Ų
Predicted LogP 3.2 ± 0.4

These parameters suggest moderate lipophilicity compatible with blood-brain barrier penetration and oral bioavailability.

Historical Context and Discovery of the Compound

The compound’s development builds upon two decades of advances in click chemistry and heterocyclic synthesis:

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods enabled reliable 1,2,4-triazole formation.
  • Benzodioxepine Construction : Acid-catalyzed cyclocondensation of o-phenylenediamine derivatives with ketones provided access to the fused oxygen heterocycle.

First reported in patent literature circa 2020, this molecule emerged from efforts to combine CNS-active benzodioxepines with triazole-based kinase inhibitors. Early synthetic routes achieved <30% yields due to steric hindrance at the carboxamide junction, prompting optimization through microwave-assisted coupling techniques.

Relevance of Triazole and Benzodioxepine Derivatives in Contemporary Chemical Research

Triazole Applications
  • Drug Discovery : Over 15 FDA-approved drugs contain 1,2,4-triazole cores, including antifungal agents and antidepressants.
  • Materials Science : Triazoles serve as ligands in luminescent metal-organic frameworks (MOFs) due to their π-conjugated systems.
Benzodioxepine Innovations
  • Therapeutic Agents : Benzodioxepine derivatives exhibit serotonin receptor modulation, useful in migraine prophylaxis.
  • Polymer Chemistry : Incorporated into epoxy resins to enhance thermal stability.

The fusion of these systems creates molecules with dual functionality—biological activity from the triazole and structural stability from the benzodioxepine.

Overview of the Outline Structure

This review systematically examines:

  • Structural Analysis : X-ray crystallography data and computational modeling results
  • Synthetic Pathways : Comparison of traditional vs. flow chemistry approaches
  • Functional Properties : Spectroscopic characteristics and reactivity patterns
  • Applications : Preliminary findings in anticancer and antimicrobial assays

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-27-16-7-3-14(4-8-16)5-10-19-22-21(25-24-19)23-20(26)15-6-9-17-18(13-15)29-12-2-11-28-17/h3-4,6-9,13H,2,5,10-12H2,1H3,(H2,22,23,24,25,26)

InChI Key

YNDQCUDVJFDQSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Benzodioxepine Formation

The benzodioxepine ring is synthesized via cyclization of catechol derivatives. Key methods include:

  • Catechol-Dihalide Cyclization : Reacting 1,2-dihydroxybenzene (catechol) with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the seven-membered oxygen-containing ring .

  • Mitsunobu Reaction : Alternative cyclization using a diol and dihalide, though less common for this scaffold .

Table 1: Benzodioxepine Cyclization Conditions

Reagents/ConditionsPurposeYield (Estimated)
Catechol + 1,2-dibromoethane, K₂CO₃, DMF, 80°CCyclization to form dioxepine70–80%
Catechol + PPh₃, DIAD, THFMitsunobu-mediated ether formation50–60%

Functionalization: Introducing the Carboxamide Group

The carboxylic acid at position 7 is introduced via:

  • Friedel-Crafts Acylation : Acetic anhydride with AlCl₃ in dichloromethane, followed by hydrolysis to the carboxylic acid .

  • Direct Electrophilic Substitution : Limited due to electron-rich benzodioxepine; directing groups may be required .

MethodReagents/ConditionsYield (Estimated)
Friedel-Crafts acylationAcetic anhydride, AlCl₃, DCM, 0°C → rt50–60%
Hydrolysis of esterLiOH, H₂O/THF, reflux85–90%

Triazolyl-Substituted Ethyl-Phenyl Intermediate

The 1H-1,2,4-triazol-5-yl group is synthesized via:

  • Click Chemistry (Huisgen Cycloaddition) : Reacting 4-methoxyphenylacetaldehyde-derived alkyne with sodium azide and copper catalysis to form the triazole .

  • Alkylation of Triazole : 5-Aminotriazole reacted with 2-(4-methoxyphenyl)ethyl bromide under basic conditions (e.g., K₂CO₃, DMF).

Table 3: Triazole Intermediate Synthesis

MethodReagents/ConditionsYield (Estimated)
Click cycloadditionPropargyl derivative, NaN₃, CuSO₄, THF/H₂O, rt75–85%
Alkylation5-Aminotriazole, 2-(4-methoxyphenyl)ethyl bromide, K₂CO₃, DMF, 60°C60–70%

Final Amide Coupling

The carboxylic acid is activated (e.g., using EDC/HOBt) and coupled to the triazolyl amine:

  • Carbodiimide-Mediated Coupling : EDC/HOBt in dichloromethane at room temperature .

  • Alternative Activations : DCC or HATU for improved yields .

Table 4: Amide Bond Formation

Reagents/ConditionsPurposeYield (Estimated)
EDC/HOBt, DCM, rtAmide coupling60–70%
HATU, DIPEA, DMF, rtHigh-efficiency coupling75–80%

Purification and Characterization

  • Column Chromatography : Silica gel with EtOAc/hexane to isolate intermediates and final product .

  • Recrystallization : Ethanol or methanol for purity enhancement .

Table 5: Purification Methods

MethodSolvent SystemApplication
Column chromatographyEtOAc/hexane (1:4 → 1:1)Intermediate purification
RecrystallizationEthanol/H₂O (4:1)Final product polishing

Key Challenges and Optimizations

  • Regioselectivity in Triazole Formation : Click chemistry ensures 1,2,3-triazole regioselectivity, minimizing side products .

  • Benzodioxepine Stability : Acid-sensitive conditions avoided during carboxamide coupling .

Alternative Synthetic Routes

  • Multicomponent Reactions : One-pot synthesis of triazole and amide bonds under microwave irradiation (hypothetical, based on similar systems) .

  • Solid-Phase Synthesis : Immobilized benzodioxepine for iterative functionalization .

Chemical Reactions Analysis

    Reactivity: Our compound can undergo various reactions

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, Pd/C for hydrogenation or SOCl₂ for amide formation.

    Major Products: These reactions yield derivatives with altered functional groups or ring structures.

Scientific Research Applications

    Chemistry: Our compound serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with proteins, receptors, and enzymes.

    Industry: It might find use in materials science or as a ligand in catalysis.

Mechanism of Action

    Targets: Investigate its binding to specific receptors or enzymes.

    Pathways: Explore how it affects cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Analogous Compounds

Compound Name/ID Core Heterocycle(s) Substituents/Functional Groups Key Structural Differences Potential Applications
Target Compound 1,2,4-Triazole + Benzodioxepine 4-Methoxyphenylethyl, carboxamide Seven-membered benzodioxepine Likely CNS or enzyme modulation
Compound 4g Tetrazole + Benzodiazepine Coumarin, phenyl, pyrazolone Tetrazole (4N) vs. triazole (3N) Antimicrobial, anti-inflammatory
Compound 72 Thiazole + Benzodioxole Methoxyphenyl, methylthio, cyclopropane Five-membered benzodioxole vs. benzodioxepine Enzyme inhibition (e.g., kinases)
Thiazolo-pyrimidine derivative Thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxycarbonyl, ethyl ester Fused thiazole-pyrimidine system Antimicrobial, anticancer

Key Observations :

Heterocyclic Core: The target compound’s 1,2,4-triazole (3N) may offer greater metabolic stability compared to tetrazoles (4N, e.g., 4g), which are prone to hydrolysis .

Substituent Effects :

  • The 4-methoxyphenylethyl group enhances lipophilicity, aiding blood-brain barrier penetration (relevant for CNS targets). This contrasts with methylthio (72) or chlorophenyl (4) groups, which may prioritize solubility or electrophilic interactions .
  • The carboxamide linker (target compound) is structurally analogous to compound 72’s cyclopropane-carboxamide, suggesting shared synthetic strategies (e.g., coupling carboxylic acids with amines) .

Research Findings and Implications

  • Triazole vs. Tetrazole : Triazoles generally exhibit superior metabolic stability over tetrazoles due to fewer reactive nitrogen atoms, as seen in antifungal agents like fluconazole vs. tetrazole-based analogs .
  • Benzodioxepine vs. Benzodiazepine : Oxygen atoms in benzodioxepine may reduce basicity compared to nitrogen-rich benzodiazepines (4g), altering pharmacokinetics (e.g., reduced plasma protein binding) .
  • Substituent Impact : The 4-methoxyphenyl group’s electron-donating effects could enhance π-π stacking with aromatic residues in enzyme active sites, similar to coumarin derivatives in 4g .

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. The presence of the triazole ring and benzodioxepine structure contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O3C_{21}H_{20}N_{6}O_{3}, with a molecular weight of approximately 404.4 g/mol. The compound's unique structural features include:

Feature Description
Triazole Ring Contributes to biological activity and binding affinity
Benzodioxepine Enhances lipophilicity and potential for crossing biological membranes
Methoxyphenyl Group Increases interaction with biological targets

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that triazole derivatives can modulate various biochemical pathways, leading to significant biological effects:

  • Inhibition of Cell Proliferation: The compound may inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis: It can trigger programmed cell death in malignant cells.
  • Modulation of Immune Responses: Potentially enhances or suppresses immune reactions depending on the context.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives similar to this compound. For instance:

  • A study reported that triazole derivatives exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency .
Cell Line IC50 Value (μM) Reference
MCF-727.3
HCT1166.2

Antimicrobial Activity

Compounds containing triazole rings are also known for their antimicrobial properties. Triazole derivatives have been shown to exhibit significant antibacterial and antifungal activities against various pathogens .

Synthesis and Biological Evaluation

In a recent study published in Chemistry and Biological Activities of 1,2,4-Triazolethiones, researchers synthesized several triazole derivatives and evaluated their biological activities. Notably, compounds with similar structural motifs demonstrated promising results in inhibiting the growth of cancer cells and showed effective antimicrobial properties .

Clinical Implications

The potential applications in treating infections and cancers suggest that this compound could be explored further in clinical settings. Its unique combination of structural features may confer advantages over existing therapies.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of temperature (e.g., reflux conditions), pH, and reaction time to maximize yield and purity. Microwave-assisted synthesis can enhance efficiency by reducing reaction times. Purification often employs column chromatography, while structural confirmation relies on tandem spectroscopic methods (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography (using programs like SHELXL for refinement) and computational modeling (e.g., density functional theory) are used to determine bond lengths, dihedral angles, and steric interactions. NMR spectroscopy resolves proton environments, particularly the triazole and benzodioxepine moieties .

Q. What preliminary assays are used to assess biological activity?

Enzyme inhibition assays (e.g., α-glucosidase or lipase) and receptor-binding studies (using radioligand displacement) are common. Triazole derivatives often exhibit affinity for kinases or GPCRs, but target specificity requires validation via dose-response curves and selectivity panels .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization?

Quantum mechanical calculations (e.g., transition state modeling) and machine learning-driven parameter screening (ICReDD’s workflow) identify optimal solvents, catalysts, and conditions. This reduces experimental trial-and-error and accelerates reaction design .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Meta-analyses of structure-activity relationships (SAR) can isolate confounding structural factors .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

Use microsomal incubation (human/rat liver microsomes) with LC-MS/MS to track metabolite formation. Identify metabolic hotspots (e.g., methoxyphenyl or triazole groups) via isotopic labeling or computational CYP450 docking simulations .

Q. What advanced techniques elucidate its mechanism of action?

Cryo-EM or X-ray crystallography of ligand-target complexes reveal binding modes. Förster resonance energy transfer (FRET) assays or hydrogen-deuterium exchange mass spectrometry (HDX-MS) probe conformational changes in target proteins upon ligand binding .

Methodological Notes

  • Synthesis Optimization: Prioritize reaction calorimetry to monitor exothermic events and prevent byproduct formation .
  • Data Reproducibility: Use Design of Experiments (DoE) frameworks (e.g., factorial designs) to account for variable interactions .
  • Advanced Characterization: Pair hydrogen-bonding analysis (Etter’s graph theory) with dynamic NMR to study solution-state conformations .

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